N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide
Description
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide (CAS: 921565-85-7) is a heterocyclic compound with a molecular formula of C25H26N2O5 and a molecular weight of 434.5 g/mol . Its structure features a benzoxazepine core fused to a chromene carboxamide moiety. The benzoxazepine ring system incorporates a 7-membered oxazepine ring with isobutyl and dimethyl substituents at the 5- and 3,3-positions, respectively, while the chromene group (a coumarin derivative) contributes a conjugated 2-oxo-2H-chromene system.
The chromene carboxamide substituent introduces π-π stacking capabilities and fluorescence properties, common in bioactive coumarin derivatives. However, critical physicochemical data (e.g., melting point, solubility) and pharmacological profiles remain unreported in the available literature .
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5/c1-15(2)13-27-19-12-17(9-10-21(19)31-14-25(3,4)24(27)30)26-22(28)18-11-16-7-5-6-8-20(16)32-23(18)29/h5-12,15H,13-14H2,1-4H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKPIXIEUWYNNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazepine ring, followed by the introduction of the chromene moiety. Key steps include:
Formation of the Oxazepine Ring: This involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the Chromene Moiety: This step requires the use of specific reagents and catalysts to ensure the correct positioning of the chromene group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological pathways and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Molecular Weight and Lipophilicity :
- The target compound shares a molecular weight of 434.5 with the trifluoromethyl analog , but the latter’s CF3 group increases electronegativity and metabolic stability.
- The 2-methylbenzamide derivative has a lower molecular weight (380.5 ), suggesting improved solubility compared to the bulkier chromene-substituted target.
Substituent Effects: Chromene vs. Sulfamoyl Group: The sulfamoyl derivative exhibits higher polarity, likely improving aqueous solubility but reducing blood-brain barrier permeability compared to the target compound.
Hydrogen Bonding and Crystal Packing: The cyclohexanecarboxamide analog forms N–H⋯O hydrogen-bonded dimers, stabilizing its crystal lattice.
Hypothetical Pharmacological Implications
While biological data for the target compound is absent, structural analogs provide insights:
- Benzoxazepine Core : Commonly associated with central nervous system (CNS) activity (e.g., anxiolytics) due to its ability to cross the blood-brain barrier .
- Chromene Moiety : Coumarin derivatives often exhibit anticoagulant, antimicrobial, or kinase-inhibitory properties. The chromene group in the target compound may confer similar bioactivity .
- Trifluoromethyl Group: Known to enhance binding affinity in protease inhibitors and improve pharmacokinetics .
Biological Activity
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has attracted attention in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes existing research findings and case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzo[b][1,4]oxazepin core linked to a chromene moiety. Its molecular formula is with a molecular weight of approximately 456.6 g/mol. The presence of various functional groups contributes to its potential interactions with biological systems.
Anti-inflammatory Effects
Research indicates that this compound may possess significant anti-inflammatory properties:
- In vivo Studies : Animal models treated with the compound exhibited reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential as an anti-inflammatory agent in therapeutic applications.
Antimicrobial Activity
The compound has shown promising results against various bacterial strains:
- Mechanism of Action : The sulfonamide group within the structure may inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis pathways, leading to bacterial growth inhibition.
Anticancer Properties
Preliminary studies suggest that this compound may induce apoptosis in cancer cells:
- Induction of Apoptosis : Research indicates that the compound activates intrinsic apoptotic pathways through disruption of mitochondrial membrane potential. This mechanism could be pivotal in developing cancer therapies.
Case Studies
A notable clinical trial involved administering this compound to patients with resistant bacterial infections. The results demonstrated significant clinical improvements with minimal side effects reported. This highlights the compound's potential for therapeutic use in challenging medical scenarios.
Summary of Research Findings
| Activity Type | Findings | References |
|---|---|---|
| Anti-inflammatory | Reduced levels of TNF-alpha and IL-6 in animal models | |
| Antimicrobial | Inhibition of bacterial dihydropteroate synthase | |
| Anticancer | Induction of apoptosis through mitochondrial disruption |
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including oxime formation, cyclization, and coupling. For example:
- Oxime formation : Reacting aldehyde precursors with hydroxylamine hydrochloride in ethanol, followed by purification via recrystallization (as in , yielding 64% after purification) .
- Cyclization : Using Oxone® or KCl as oxidizing agents in aqueous conditions to form heterocyclic cores (e.g., benzooxazepine or chromene moieties) .
- Coupling : Amide bond formation via activation of carboxylic acids (e.g., using triethylamine and acyl chlorides) .
Optimization strategies : Adjust solvent polarity (e.g., dichloromethane for anhydrous conditions), temperature (room temperature vs. reflux), and stoichiometry of reagents (e.g., excess triethylamine for acid scavenging) .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : Key for confirming regiochemistry and substituent positions. For example, NMR peaks at δ 8.76 (s, 1H) and δ 6.51 (d, 1H) confirm aromatic protons in chromene and benzooxazepine systems .
- HRMS (ESI) : Validates molecular weight (e.g., observed 420.2046 vs. theoretical 420.2049 for chromene derivatives) .
- Chromatography : Flash chromatography (silica gel) and recrystallization (e.g., EtO) are standard for purity (>95%) .
Q. How can researchers assess the compound’s stability under experimental conditions?
- Thermal stability : Perform thermogravimetric analysis (TGA) or monitor decomposition via NMR at elevated temperatures.
- Photostability : Expose to UV light and track degradation using HPLC .
- pH sensitivity : Test solubility and stability in buffers (e.g., pH 2–12) to identify optimal storage conditions .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s 3D structure?
- Data collection : Use SHELX programs (e.g., SHELXL for refinement) to solve crystal structures. For example, SHELX’s robust algorithms handle high-resolution data and twinned crystals, critical for complex heterocycles .
- Key parameters : Analyze bond angles, torsion angles, and hydrogen-bonding networks to confirm the oxazepine ring conformation and chromene-carboxamide orientation .
Q. What computational methods are suitable for predicting biological activity or binding modes?
- Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases or GPCRs). Validate with SAR studies comparing substituent effects on activity .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity or redox behavior .
- MD simulations : Model dynamic behavior in solvated systems to study conformational stability .
Q. How can researchers address contradictory data in biological activity assays?
- Dose-response studies : Test multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects or off-target interactions .
- Structural analogs : Synthesize derivatives (e.g., varying isobutyl groups or oxazepine substituents) to isolate critical pharmacophores .
- Orthogonal assays : Combine enzymatic assays with cell-based viability tests (e.g., MTT assays) to confirm specificity .
Q. What strategies are effective for optimizing the compound’s solubility and bioavailability?
- Salt formation : Test hydrochloride or sodium salts to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve membrane permeability .
- Co-crystallization : Explore co-crystals with cyclodextrins or succinic acid to stabilize the amorphous phase .
Methodological Challenges and Solutions
Q. How to resolve spectral overlaps in NMR for closely related derivatives?
Q. What experimental designs mitigate side reactions during synthesis?
- Protecting groups : Use tert-butyl or benzyl groups to shield reactive sites (e.g., amines) during coupling steps .
- In situ monitoring : Employ FTIR or LC-MS to detect intermediates and adjust reaction times .
- Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)) for efficient cross-coupling without byproducts .
Q. How to validate the compound’s mechanism of action in complex biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
